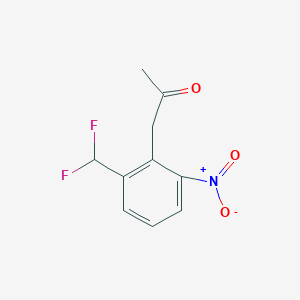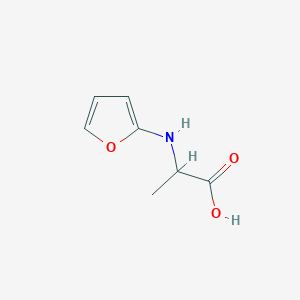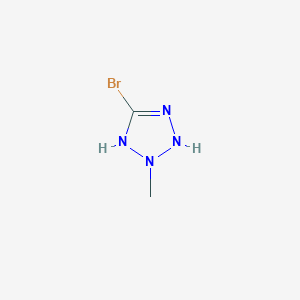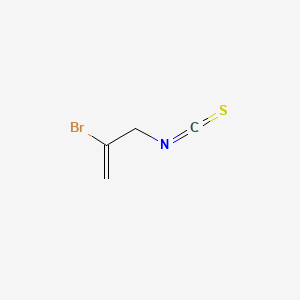
2-Bromoallyl isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propene, 2-bromo-3-isothiocyanato- is an organic compound with the molecular formula C4H5BrNS It is a derivative of propene, where the hydrogen atoms at positions 2 and 3 are substituted by bromine and isothiocyanate groups, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Propene, 2-bromo-3-isothiocyanato- can be synthesized through several methods. One common approach involves the reaction of 2-bromopropene with thiophosgene in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the isothiocyanate group .
Industrial Production Methods
Industrial production of 1-Propene, 2-bromo-3-isothiocyanato- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Propene, 2-bromo-3-isothiocyanato- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for allylic bromination reactions.
Major Products Formed
Substituted Propene Derivatives: Formed through substitution reactions.
Dihalogenated Products: Formed through addition reactions with halogens.
Wissenschaftliche Forschungsanwendungen
1-Propene, 2-bromo-3-isothiocyanato- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Propene, 2-bromo-3-isothiocyanato- involves its reactivity with nucleophiles and electrophiles. The bromine atom and the isothiocyanate group are key functional groups that participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromopropene: A related compound with a bromine atom at the 2-position of propene.
3-Isothiocyanato-1-propene: A compound with an isothiocyanate group at the 3-position of propene.
Uniqueness
1-Propene, 2-bromo-3-isothiocyanato- is unique due to the presence of both bromine and isothiocyanate groups on the propene backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Eigenschaften
CAS-Nummer |
101670-63-7 |
|---|---|
Molekularformel |
C4H4BrNS |
Molekulargewicht |
178.05 g/mol |
IUPAC-Name |
2-bromo-3-isothiocyanatoprop-1-ene |
InChI |
InChI=1S/C4H4BrNS/c1-4(5)2-6-3-7/h1-2H2 |
InChI-Schlüssel |
OVLGERKAQNKJRX-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CN=C=S)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


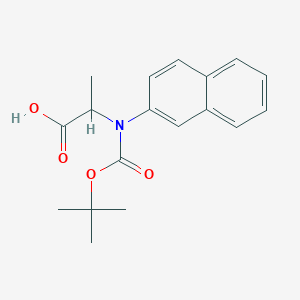
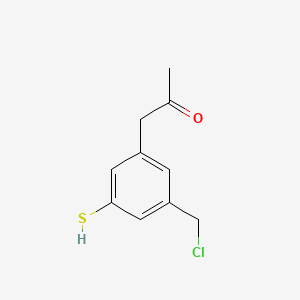
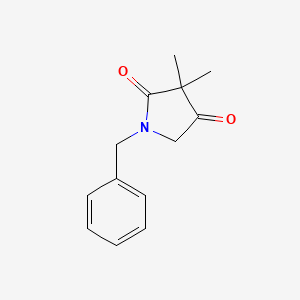
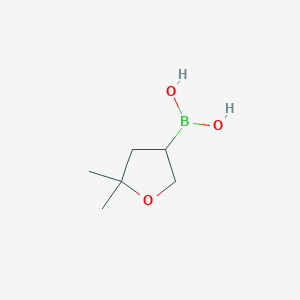
![(2E)-2-[[4-[3,5-bis[4-[(Z)-(5-methyl-1H-pyrrol-2-yl)-(5-methylpyrrol-2-ylidene)methyl]phenyl]phenyl]phenyl]-(5-methyl-1H-pyrrol-2-yl)methylidene]-5-methylpyrrole](/img/structure/B14073868.png)
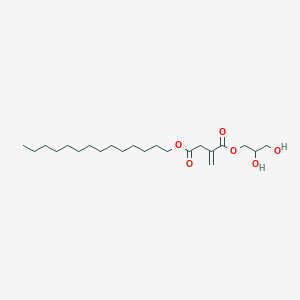

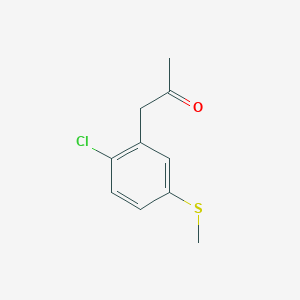
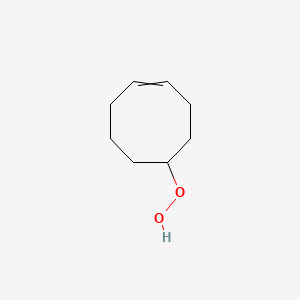
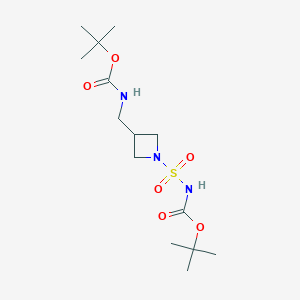
![4-Thiazolidinone, 5-[(2,4-dihydroxyphenyl)methylene]-2-thioxo-](/img/structure/B14073903.png)
